5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC17667048
Molecular Formula: C8H14BrN3
Molecular Weight: 232.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14BrN3 |
|---|---|
| Molecular Weight | 232.12 g/mol |
| IUPAC Name | 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C8H14BrN3/c1-8(2,5-9)4-7-10-6-11-12(7)3/h6H,4-5H2,1-3H3 |
| Standard InChI Key | WIHXDVDQJKDPDB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC1=NC=NN1C)CBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a 1,2,4-triazole ring—a five-membered aromatic system with three nitrogen atoms—modified by two substituents:
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1-Methyl group: Attached to the nitrogen at the 1-position, this group enhances steric stability and influences electronic properties.
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5-(3-Bromo-2,2-dimethylpropyl): A branched alkyl chain with a terminal bromine atom, contributing to hydrophobicity and reactivity in substitution reactions.
The bromine atom serves as a potential leaving group, enabling further functionalization, while the dimethyl groups confer steric hindrance, potentially modulating biological interactions.
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄BrN₃ |
| Molecular Weight | 232.12 g/mol |
| IUPAC Name | 5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1,2,4-triazole |
| Canonical SMILES | CC(C)(CC1=NC=NN1C)CBr |
| InChIKey | WIHXDVDQJKDPDB-UHFFFAOYSA-N |
| PubChem CID | 66050368 |
Synthesis Pathways
While explicit protocols for synthesizing 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole are scarce, general triazole synthesis strategies provide plausible routes :
Route 1: Hydrazine-Alkylation Approach
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Formation of Triazole Core: Condensation of hydrazine derivatives with carbonyl compounds yields 1,2,4-triazole intermediates.
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Alkylation: Introducing the 3-bromo-2,2-dimethylpropyl group via nucleophilic substitution or copper-catalyzed coupling .
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Methylation: Quaternizing the 1-position nitrogen using methyl iodide or dimethyl sulfate.
Route 2: Cycloaddition Reactions
1,3-Dipolar cycloaddition between nitrilimines and alkynes or alkenes could generate the triazole skeleton, followed by post-functionalization . For example:
Challenges and Optimization
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Steric Hindrance: The bulky 2,2-dimethylpropyl group may impede reaction efficiency, necessitating elevated temperatures or catalytic systems .
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Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction conditions .
Comparative Analysis with Related Compounds
Future Research Directions
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Pharmacological Profiling: Screen for antibacterial, antifungal, and anticancer activity using in vitro assays .
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Synthetic Optimization: Develop regioselective methods to improve yield and purity .
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Structure-Activity Relationships (SAR): Systematically modify substituents to identify critical pharmacophores .
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Computational Studies: Model interactions with biological targets like DNA gyrase using molecular docking .
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